molecular formula C19H20N2O4 B2619003 2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941889-02-7

2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2619003
CAS No.: 941889-02-7
M. Wt: 340.379
InChI Key: YKFMJOJEKCGOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPAA is a synthetic compound that belongs to the class of acetamides and is known for its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is not fully understood. However, studies have shown that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dosage and administration.

Future Directions

There are several future directions for research on 2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide. One direction is to study its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Another direction is to study the structure-activity relationship of this compound to develop more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be synthesized by reacting 4-aminophenol with 2-(4-methoxyphenoxy)acetyl chloride in the presence of triethylamine. The resulting product is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-8-10-17(11-9-16)25-13-18(22)20-14-4-6-15(7-5-14)21-12-2-3-19(21)23/h4-11H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFMJOJEKCGOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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